

Comparative Docking Analysis of Pyrazole-Based Inhibitors in Cancer Research

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Compound of Interest

Compound Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

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A comprehensive guide for researchers and drug development professionals on the binding affinities of pyrazole-based compounds against key cancer-related protein targets. This guide provides a comparative summary of docking scores, detailed experimental methodologies, and a visual representation of a critical signaling pathway.

The relentless pursuit of novel and effective cancer therapeutics has positioned pyrazole-based compounds as a significant area of interest for medicinal chemists. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent inhibitors against a range of validated anticancer targets. Molecular docking studies are a cornerstone in this endeavor, offering valuable insights into the binding modes and affinities of these inhibitors. This guide provides an objective comparison of docking scores for various pyrazole-based inhibitors, supported by detailed experimental data to aid researchers in their drug discovery efforts.

Comparative Docking Scores of Pyrazole-Based Inhibitors

The following table summarizes the docking scores of various pyrazole-based derivatives against several key protein kinases implicated in cancer progression. These scores, presented in kcal/mol or kJ/mol, indicate the predicted binding affinity of the ligand to the protein's active site, with lower scores generally suggesting stronger binding.

Pyrazole Derivative	Target Protein (PDB ID)	Docking Score	Docking Software	Reference
Series F4, F16, F8, F12, F20, F24	Mutant EGFR (4HJO)	-10.9 to -10.6 kcal/mol	AutoDock Vina	[1]
Wild-Type EGFR (1XKK)	-10.3 to -10.1 kcal/mol	AutoDock Vina	[1]	
Thiazolyl-pyrazoline 7g, 7m	EGFR (1M17)	-11.14 to -10.64 kcal/mol	-	[2]
Compound 2b	CDK2 (2VTO)	-10.35 kJ/mol	Flexible Ligand Docking	[3]
Compound 1b	VEGFR-2 (2QU5)	-10.09 kJ/mol	Flexible Ligand Docking	[3]
Compound 1d	Aurora A (2W1G)	-8.57 kJ/mol	Flexible Ligand Docking	[3]
Isatin-pyrazole hybrids 6a, 6j, 6n	VEGFR-2	-10.30 to -10.80 kcal/mol	-	[4]
Compound 33	IKK β	-11.874	-	[5]
Compound 25	RET Kinase	-7.14 kcal/mol	-	[6]
Spiropyrazoline oxindole 5a, 5b	β -tubulin (4I4T)	-8.3 kcal/mol	-	[7]
Pyrazoline 5Bii	EGFR	-9.71 kcal/mol	AutoDock	[8]
Pyrazoline 5Aii	EGFR	-7.32 kcal/mol	AutoDock	[8]
Pyrazole-benzimidazolone 12	HPPD	-	-	[9]
Pyrazole derivatives 2a-m	CYP1A1 (4I8V)	Good Binding Score	SWISS DOCK	[10][11]

N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene)amino) phenoxy)acetamide

TMK (4HLC)

-3.27 kcal/mol
(XP)

-

[12]

4-((4-dichlorobenzylidene) amino) phenol

HaTMK (1E2D)

-6.33 kcal/mol
(XP)

-

[12]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the presented data. Below are detailed protocols from representative studies.

Protocol 1: Docking of Pyrazole Derivatives against EGFR[1]

- Protein Preparation: The three-dimensional crystal structures of both mutant (PDB ID: 4HJO) and wild-type (PDB ID: 1XKK) EGFR were obtained from the Protein Data Bank. The proteins were prepared for docking by removing water molecules and ligands, and adding polar hydrogen atoms.
- Ligand Preparation: The 2D structures of the twenty-four pyrazole derivatives were drawn and converted to 3D structures. Energy minimization was performed using appropriate force fields.
- Molecular Docking: AutoDock Vina was utilized for the molecular docking simulations. The grid box was centered on the active site of the EGFR kinase domain. The docking scores, representing binding energies in kcal/mol, were generated, and the binding poses were ranked based on their affinity.
- Interaction Analysis: The interactions between the protein and the ligand, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Biovia Discovery

Studio Visualizer.

Protocol 2: Docking of Pyrazole Derivatives against Kinase Targets[3]

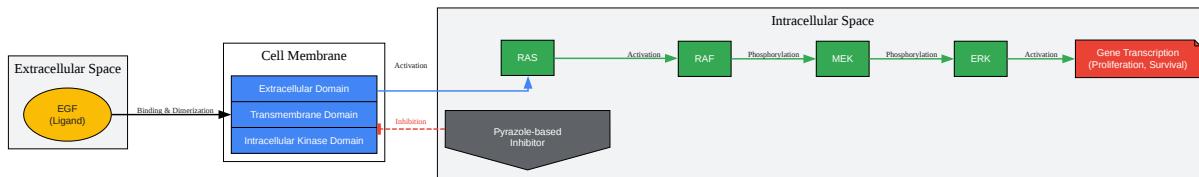
- Target Proteins: The crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were used as targets for the docking studies.
- Docking Approach: A flexible ligand docking approach was employed.
- Analysis: The docking results were evaluated based on the minimum binding energy (in kJ/mol), inhibition constant, and the van der Waals, hydrogen bonding, and desolvation energies. The root-mean-square deviation (RMSD) was also considered. The study aimed to identify pyrazole derivatives that are potential inhibitors for all three protein targets.

Protocol 3: Docking of Pyrazole Derivatives against CYP1A1[10][11]

- Target Protein: The enzyme CYP1A1 (PDB ID: 4I8V) was selected as the target for the docking study.
- Docking Software: The SWISS DOCK web server was used to perform the molecular docking simulations of the synthesized pyrazole derivatives.
- Objective: The study aimed to understand the binding behavior of the molecules and identify the binding sites within the target protein. The results were presented as a "good binding score".

Visualization of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a common driver in various cancers.[1] The following diagram illustrates a simplified overview of the EGFR signaling cascade.



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Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by pyrazole-based compounds.

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